4-Bromo-2-(tetrazol-1-yl)benzaldehyde
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Overview
Description
4-Bromo-2-(tetrazol-1-yl)benzaldehyde is an organic compound that features a bromine atom, a tetrazole ring, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tetrazol-1-yl)benzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-(tetrazol-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products
Oxidation: 4-Bromo-2-(tetrazol-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(tetrazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(tetrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tetrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on proteins or nucleic acids. The bromine atom and aldehyde group can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
4-Bromo-2-(tetrazol-1-yl)benzaldehyde can be compared with other similar compounds such as:
4-Bromobenzaldehyde: Lacks the tetrazole ring, making it less versatile in biological applications.
2-(Tetrazol-1-yl)benzaldehyde: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Chloro-2-(tetrazol-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
The presence of both the bromine atom and the tetrazole ring in this compound makes it unique and valuable for a wide range of applications.
Properties
IUPAC Name |
4-bromo-2-(tetrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O/c9-7-2-1-6(4-14)8(3-7)13-5-10-11-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFSMFAXBFOUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NN=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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